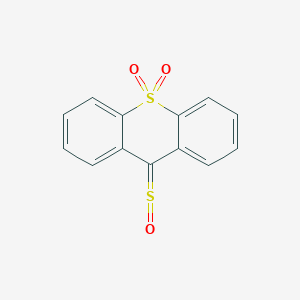

9-sulfinyl-9H-thioxanthene 10,10-dioxide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H8O3S2 |

|---|---|

Molecular Weight |

276.3g/mol |

IUPAC Name |

9-sulfinylthioxanthene 10,10-dioxide |

InChI |

InChI=1S/C13H8O3S2/c14-17-13-9-5-1-3-7-11(9)18(15,16)12-8-4-2-6-10(12)13/h1-8H |

InChI Key |

ZFOWGRRCBSZMFC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=S=O)C3=CC=CC=C3S2(=O)=O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=S=O)C3=CC=CC=C3S2(=O)=O |

Origin of Product |

United States |

Advanced Structural Elucidation and Stereochemical Investigations of 9 Sulfinyl 9h Thioxanthene 10,10 Dioxide

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for elucidating the structure and bonding of novel chemical entities. For 9-sulfinyl-9H-thioxanthene 10,10-dioxide, a combination of high-resolution nuclear magnetic resonance (NMR) spectroscopy, vibrational spectroscopy (IR and Raman), mass spectrometry, and electronic absorption spectroscopy provides a complete picture of its molecular framework.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Configuration

High-resolution NMR spectroscopy is paramount in defining the precise connectivity and stereochemistry of this compound. The presence of a chiral sulfoxide (B87167) group and a stereocenter at the C9 position gives rise to complex spectra that are rich in structural information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons of the thioxanthene (B1196266) backbone. Due to the asymmetry introduced by the sulfinyl and sulfonyl groups, these aromatic protons, which would be chemically equivalent in a symmetrical molecule, are expected to show complex splitting patterns (multiplets) in the downfield region, typically between δ 7.0 and 8.5 ppm. The proton at the C9 position, being adjacent to the electron-withdrawing sulfinyl group, would likely appear as a singlet or a finely split multiplet at a characteristic chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide further confirmation of the molecular structure. Distinct signals would be observed for each of the carbon atoms in the aromatic rings, with their chemical shifts influenced by the substitution pattern and the electronic effects of the sulfur-containing functional groups. The C9 carbon, bonded to the sulfinyl group, would have a specific resonance, and the carbons of the sulfone-bearing ring would also show characteristic shifts.

Due to the lack of publicly available, specific NMR data for this compound, a detailed data table cannot be generated at this time. However, based on the analysis of related thioxanthene derivatives, the following is a representative, though hypothetical, table of expected chemical shifts.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.0 - 8.5 (m) | 120 - 140 |

| C9-H | 4.5 - 5.5 (s) | 60 - 70 |

| Aromatic-C | - | 120 - 140 |

| C9 | - | 60 - 70 |

| Carbonyl-C (in analog) | - | ~180 |

Note: This table is a hypothetical representation based on known data for similar compounds.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the S=O stretching vibrations of the sulfoxide and sulfone groups. The sulfone group (SO₂) typically shows two characteristic stretching bands: an asymmetric stretch in the range of 1300-1350 cm⁻¹ and a symmetric stretch between 1120-1160 cm⁻¹. The sulfoxide (S=O) stretch is expected to appear in the 1030-1070 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The aromatic ring vibrations are typically strong in the Raman spectrum. The S=O stretching vibrations of the sulfone and sulfoxide groups would also be observable, although their intensities might differ from those in the IR spectrum.

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 | > 3000 |

| Aromatic C=C Stretch | 1400 - 1600 | 1400 - 1600 |

| Asymmetric SO₂ Stretch | 1300 - 1350 | 1300 - 1350 |

| Symmetric SO₂ Stretch | 1120 - 1160 | 1120 - 1160 |

| S=O Stretch (Sulfoxide) | 1030 - 1070 | 1030 - 1070 |

Note: This table presents expected vibrational frequencies based on established group frequencies.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

Molecular Ion: For this compound (C₁₃H₉O₃S₂), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its exact mass. The isotopic pattern of this peak, particularly the presence of the ³⁴S isotope, would provide definitive evidence for the presence of two sulfur atoms.

Electronic Absorption Spectroscopy for Chromophore Characterization

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule and is characteristic of its chromophoric system. The thioxanthene ring system is a known chromophore. A spectroelectrochemical study of the related 2-methyl-9H-thioxanthene-9-one and its S,S-dioxide has shown strong absorption in the UV-Vis-NIR region for their anions. researchgate.net For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π→π* transitions within the aromatic rings. The presence of the sulfoxide and sulfone groups can influence the position and intensity of these absorption maxima.

X-ray Crystallographic Analysis of this compound and Analogs

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and conformational details.

Determination of Solid-State Structure and Conformation

While a crystal structure for this compound is not currently available in the public domain, the crystal structure of a closely related analog, thioxanthen-9-one-10,10-dioxide , has been reported. The analysis of this analog provides valuable insights into the likely solid-state conformation of the target molecule.

Below is a data table summarizing the crystallographic data for the second polymorph of the analog, thioxanthen-9-one-10,10-dioxide.

| Parameter | Value |

| Chemical Formula | C₁₃H₈O₃S |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 9.7499(3) |

| b (Å) | 12.9758(4) |

| c (Å) | 8.2681(3) |

| β (°) | 103.784(2) |

| V (ų) | 1015.90(6) |

| Z | 4 |

Note: This data is for the analog compound thioxanthen-9-one-10,10-dioxide.

Analysis of Intermolecular Interactions

The supramolecular architecture of this compound in the solid state is governed by a variety of intermolecular interactions. While a crystal structure for this specific compound is not publicly available, analysis of the closely related thioxanthen-9-one-10,10-dioxide provides significant insight into the expected interactions. doaj.orgresearchgate.net The dominant forces at play are weak hydrogen bonds and π-π stacking interactions.

Table 1: Crystallographic Data for the Analogous Compound Thioxanthen-9-one-10,10-dioxide doaj.orgresearchgate.net

| Parameter | Value |

| Chemical Formula | C₁₃H₈O₃S |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 9.7499(3) |

| b (Å) | 12.9758(4) |

| c (Å) | 8.2681(3) |

| β (°) | 103.784(2) |

| Volume (ų) | 1015.90(6) |

| Z | 4 |

Conformational Analysis and Dynamics

The three-dimensional structure and flexibility of the this compound molecule are primarily dictated by the conformation of its central six-membered heterocyclic ring.

Inversion Barriers and Ring Flipping Processes

The central sulfur-containing ring in the thioxanthene dioxide framework adopts a non-planar, boat-like conformation. This conformation is subject to a dynamic process known as ring inversion or ring flipping, where it converts between two equivalent boat forms. This process involves a higher-energy planar transition state.

The energy barrier for this ring inversion can be determined experimentally using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy at variable temperatures. nih.gov While specific data for this compound is not documented, studies on analogous sulfur-containing heterocycles provide valuable estimates. For instance, the ring inversion barrier (ΔG‡) for a trans-thianthrene dioxide derivative was measured to be 9.35 kcal/mol. nih.gov It is expected that the barrier for the thioxanthene dioxide system would be of a similar magnitude. The substitution at the C9 position with a sulfinyl group would further influence this barrier.

Table 2: Ring Inversion Barriers for Related Heterocyclic Compounds

| Compound | Ring Inversion Barrier (ΔG‡) | Method |

| trans-Thianthrene dioxide derivative | 9.35 kcal/mol | Dynamic NMR nih.gov |

| Thianthrene tetraoxide derivative | 6.5 kcal/mol | Dynamic NMR nih.gov |

| 1,3-Dimethyl-3-phenyl-1,3-azasilinane | 9.0 kcal/mol | Dynamic NMR researchgate.net |

Influence of Sulfinyl and Sulfone Groups on Molecular Flexibility

The molecular flexibility and the barrier to ring inversion are significantly influenced by the steric and electronic properties of the sulfinyl and sulfone groups. The sulfone group (SO₂) is a strong electron-withdrawing group with a large dipole moment, which leads to strong intermolecular attractions. researchgate.net

The presence of the bulky and tetrahedral sulfone group at position 10 introduces considerable steric hindrance, which is expected to increase the energy of the planar transition state of ring inversion, thereby raising the inversion barrier compared to an unsubstituted ring. Similarly, the pyramidal sulfinyl group at C9 adds further steric bulk. The electrostatic repulsion between the oxygen atoms of the sulfone and sulfinyl groups can also affect the preferred conformation and the dynamics of the ring system. Computational studies on related sulfoxides and sulfones are often used to probe these energetic differences and understand how substituents govern the conformational landscape. researchgate.net

Stereochemical Assignment and Isomerism

The structure of this compound features two distinct stereogenic centers, leading to the potential for multiple stereoisomers. libretexts.org

Diastereomeric and Enantiomeric Considerations at C9 and S10

The two stereocenters in the molecule are the carbon atom at position 9 (C9) and the sulfur atom of the sulfinyl group. The sulfinyl group possesses a lone pair of electrons, resulting in a stable pyramidal geometry, making the sulfur atom a chiral center.

Consequently, the molecule can exist as four possible stereoisomers, which are pairs of enantiomers and diastereomers. If we denote the chirality at the sulfur atom as (Rₛ) or (Sₛ) and at the carbon as (Rₙ) or (Sₙ), the possible combinations arise. The pairs ((Rₙ, Rₛ) and (Sₙ, Sₛ)) are enantiomers, as are the pair ((Rₙ, Sₛ) and (Sₙ, Rₛ)). Any other combination, such as ((Rₙ, Rₛ) and (Rₙ, Sₛ)), represents a pair of diastereomers. libretexts.org These different stereoisomers are expected to have distinct physical properties and biological activities.

Table 3: Possible Stereoisomers of this compound

| Stereoisomer | Relationship to (Rₙ, Rₛ) |

| (Rₙ, Rₛ) | - |

| (Sₙ, Sₛ) | Enantiomer |

| (Rₙ, Sₛ) | Diastereomer |

| (Sₙ, Rₛ) | Diastereomer |

Stereocontrol in Synthesis and Resolution of Isomers

The synthesis of a single, desired stereoisomer of this compound presents a significant synthetic challenge that requires precise stereocontrol. Two main strategies are employed for this purpose: diastereoselective synthesis and the resolution of a racemic or diastereomeric mixture.

Diastereoselective Synthesis: This approach aims to create one diastereomer preferentially over the others. This can be achieved by using a chiral auxiliary or a chiral catalyst that directs the formation of a specific stereocenter relative to an existing one. For instance, the oxidation of a precursor sulfide (B99878) to a sulfoxide can be performed diastereoselectively if the molecule already contains a chiral center at C9.

Resolution of Isomers: When a mixture of stereoisomers is formed, resolution techniques are required to separate them.

Classical Resolution: This can involve the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used method for both the analytical and preparative separation of sulfoxide enantiomers. nih.gov

Kinetic Resolution: This dynamic technique involves the differential reaction of enantiomers or diastereomers with a chiral reagent or catalyst, where one stereoisomer reacts faster than the other. This allows for the separation of the unreacted, enantiomerically enriched starting material from the product.

Enzymatic Kinetic Resolution: Enzymes such as Methionine Sulfoxide Reductase (Msr) have shown high enantioselectivity in the reduction of sulfoxides, making them excellent tools for preparing enantiopure (R)- or (S)-sulfoxides. nih.govrsc.org

Catalytic Kinetic Resolution: Transition metal complexes with chiral ligands have also been developed for the kinetic resolution of sulfoxides. For example, palladium(II) complexes have been used for the enantioselective C-H alkynylation of sulfinyl compounds, achieving high enantiomeric excess. acs.org Chiral iridium(III) complexes have also been demonstrated as effective enantioselectors for the resolution of sulfoxide enantiomers under thermodynamic control. acs.org

These advanced synthetic and separation methodologies are crucial for accessing the individual stereoisomers of this compound, enabling the investigation of their unique properties.

Chiroptical Properties (e.g., CD Spectroscopy) for Configuration Assignment

The determination of the absolute configuration of chiral sulfoxides, such as the enantiomers of this compound, heavily relies on the analysis of their chiroptical properties. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a primary technique for this purpose. The resulting CD spectrum provides information about the spatial arrangement of chromophores within the molecule.

For a definitive assignment of the absolute configuration (R or S) at the stereogenic sulfur center, a combination of experimental CD measurements and theoretical calculations is the standard approach. This process would typically involve:

Synthesis and Separation of Enantiomers: The racemic mixture of this compound would first need to be synthesized and then separated into its individual enantiomers using chiral chromatography or other resolution techniques.

Experimental CD Spectroscopy: The CD spectra of both the dextrorotatory (+) and levorotatory (-) enantiomers would be recorded over a suitable range of wavelengths. The spectra would exhibit Cotton effects, which are characteristic positive or negative bands corresponding to the electronic transitions of the molecule's chromophores.

Quantum-Chemical Calculations: Computational methods, most commonly Density Functional Theory (DFT), would be employed to model the three-dimensional structures of both the (R)- and (S)-enantiomers. For each enantiomer, theoretical CD spectra would be calculated.

Comparison and Configuration Assignment: The experimentally measured CD spectrum of one of the enantiomers (e.g., the (+)-enantiomer) would be compared to the theoretically predicted spectra for both the (R) and (S) configurations. A good correlation between the experimental spectrum and one of the calculated spectra would allow for the unambiguous assignment of the absolute configuration. For instance, if the experimental spectrum of the (+)-enantiomer matches the calculated spectrum for the (S)-configuration, then the absolute configuration of (+)-9-sulfinyl-9H-thioxanthene 10,10-dioxide would be assigned as S.

Without access to published research that has undertaken these steps for this compound, it is not possible to provide specific data on its chiroptical properties, such as the wavelengths and signs of Cotton effects, or to present a definitive correlation between the optical rotation and the absolute configuration.

Reactivity and Mechanistic Studies of 9 Sulfinyl 9h Thioxanthene 10,10 Dioxide

Reactivity Profile of the Sulfinyl Group at C9

The sulfinyl group (-S(O)-) at the C9 position is a central feature of the molecule's reactivity. It is a stereogenic center and can participate in a variety of transformations. The sulfur atom in the sulfinyl group is electron-deficient and can act as an electrophile, while the oxygen atom and the sulfur lone pair can act as nucleophiles or bases.

Oxidation and Reduction Pathways of the Sulfinyl Moiety

The sulfur atom in the sulfinyl group exists in an intermediate oxidation state and can be either oxidized to a sulfonyl group or reduced to a sulfide (B99878).

Oxidation: The oxidation of the sulfinyl group in 9-sulfinyl-9H-thioxanthene 10,10-dioxide is expected to yield the corresponding 9-sulfonyl-9H-thioxanthene 10,10-dioxide. This transformation can be achieved using common oxidizing agents. By analogy, studies on other thioxanthone derivatives have shown that reagents like meta-chloroperoxybenzoic acid (mCPBA) are effective for oxidizing sulfur centers. acs.org Typically, one equivalent of the oxidant would convert a sulfide to a sulfoxide (B87167), while a second equivalent or stronger conditions would complete the oxidation to the sulfone. acs.orglibretexts.org

Reduction: Conversely, the sulfinyl group can be reduced to the corresponding sulfide, 9-(alkylthio)-9H-thioxanthene 10,10-dioxide. This reduction can be accomplished with a variety of reagents known to deoxygenate sulfoxides, such as phosphorus-based reagents or certain metal hydrides.

A summary of these anticipated transformations is presented below.

| Transformation | Reagent Class | Expected Product |

| Oxidation | Peroxy acids (e.g., mCPBA) | 9-sulfonyl-9H-thioxanthene 10,10-dioxide |

| Reduction | Phosphorus (III) reagents | 9-(organothio)-9H-thioxanthene 10,10-dioxide |

Nucleophilic and Electrophilic Reactions at the Sulfinyl Sulfur

The sulfur atom of the sulfinyl group is susceptible to both nucleophilic and electrophilic attack, highlighting its chemical versatility.

Nucleophilic Reactions: Nucleophilic substitution at the sulfinyl sulfur is a known class of reaction. nih.gov Theoretical studies on simple sulfinyl derivatives suggest that these reactions often proceed through an addition-elimination mechanism, involving a tetracoordinate sulfur intermediate. nih.gov For this compound, a nucleophile would attack the electrophilic sulfur atom, and depending on the conditions and the nature of the substituent at the sulfinyl group, this could lead to displacement. Stereochemical studies on related chiral sulfinyl compounds indicate that such substitutions often occur with an inversion of the configuration at the sulfur center. nih.gov

Electrophilic Reactions: The sulfinyl group can also react with electrophiles. The oxygen atom is basic and can be protonated or alkylated. Furthermore, research on the solvolysis of aryl sulfinyl sulfones has demonstrated that these reactions can be subject to concomitant electrophilic and nucleophilic catalysis. acs.org This suggests a complex reactivity profile where the reaction environment can significantly influence the pathway.

Reactivity Profile of the Sulfone Group at S10

Stability and Resilience of the Sulfone Moiety

The sulfone group is known for its exceptional chemical and thermal stability. This resilience is a defining characteristic of the thioxanthene (B1196266) 10,10-dioxide scaffold. The sulfur atom is in its highest oxidation state (+6), making it resistant to further oxidation. It is also generally unreactive towards moderate reducing agents, nucleophiles, and electrophiles under standard conditions.

This stability is evidenced by the widespread use of the thioxanthen-9-one (B50317) 10,10-dioxide framework as a robust building block in various applications, including:

The synthesis of fluorescent dyes and materials for organic electronics. nih.govsemanticscholar.orgchemrxiv.orgrsc.org

The development of novel compounds for medicinal chemistry, where the core remains intact during various synthetic modifications at other positions. nih.gov

Spectroelectrochemical studies on 2-methyl-9H-thioxanthene-9-one S,S-dioxide have shown that electrochemical reduction occurs at the carbonyl group, leaving the sulfone moiety untouched, which further attests to its resilience. rsc.org

Potential for Ring Opening or Contraction Reactions

Given the high stability of the diaryl sulfone system within the thioxanthene core, ring-opening or ring-contraction reactions are not commonly observed. These transformations would require cleavage of strong carbon-sulfur or carbon-carbon bonds and are energetically unfavorable. The chemical literature on thioxanthene 10,10-dioxides does not typically report such reactivity, indicating that the tricyclic core is a very stable entity under most reaction conditions.

Reactions Involving the Thioxanthene Core and Substituents

While the sulfone-containing heterocyclic core is stable, the aromatic rings and substituents attached to the core can undergo various reactions. The powerful electron-withdrawing nature of the sulfone group deactivates the aromatic rings towards electrophilic aromatic substitution. However, reactions involving nucleophilic substitution on substituted derivatives are well-documented.

Research on 3-substituted thioxanthen-9-one-10,10-dioxides has demonstrated the feasibility of nucleophilic aromatic substitution and amide bond formation, providing pathways to diverse analogues. nih.gov

The following table summarizes representative reactions carried out on the thioxanthene 10,10-dioxide scaffold, highlighting its utility as a template for chemical synthesis.

| Position | Starting Material | Reagent(s) | Reaction Type | Product Type | Ref |

| C3 | 3-chloro-thioxanthen-9-one-10,10-dioxide | Piperidine, K₂CO₃, DMF (Microwave) | Nucleophilic Aromatic Substitution | 3-(Piperidin-1-yl)-thioxanthen-9-one-10,10-dioxide | nih.gov |

| C3 | 9-oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide | Various amines, Coupling reagents | Amide Coupling | 3-Carboxamide substituted thioxanthen-9-one-10,10-dioxides | nih.gov |

| C9 (keto) | 9H-thioxanthen-9-one | Benzyl (B1604629) magnesium chloride, DCM | Grignard Reaction (Nucleophilic Addition) | 9-Benzyl-9H-thioxanthen-9-ol | acs.org |

These examples show that while the core heterocycle is stable, it serves as a reliable platform for functionalization, allowing for the synthesis of a wide range of derivatives by reacting substituents on the aromatic portion of the molecule.

Electrophilic Aromatic Substitution on the Benzenoid Rings

Specific studies on the electrophilic aromatic substitution reactions of this compound are not detailed in the available literature. Generally, the reactivity of the benzenoid rings in thioxanthene systems towards electrophiles is influenced by the substituents on the heterocyclic ring. The powerful electron-withdrawing nature of the sulfone group (SO₂) would be expected to deactivate the aromatic rings towards electrophilic attack.

Reactions at Position 9 of the Thioxanthene Skeleton

Detailed research on the reactions occurring specifically at the C-9 position of this compound is not presently available. The reactivity at this position is typically influenced by the nature of the substituents on both the sulfur atom and the aromatic rings.

Electron Transfer Processes and Radical Intermediates

Formation and Stability of Radical Anions and Cations

There is no specific information available regarding the formation and stability of radical anions and cations derived from this compound.

Rearrangement Reactions of Thioxanthene Sulfinyl and Sulfone Compounds

Pummerer-type Rearrangements

The Pummerer rearrangement is a characteristic reaction of sulfoxides that possess an α-hydrogen, leading to the formation of an α-acyloxy thioether upon treatment with an activating agent like acetic anhydride. chemrxiv.orgchemicalbook.com The reaction proceeds through the formation of a thionium (B1214772) ion intermediate. chemrxiv.org While this reaction is well-established for various sulfoxides, specific studies detailing the Pummerer rearrangement of this compound are not found in the searched literature. The presence of the electron-withdrawing sulfone group and the steric environment of the thioxanthene skeleton would likely influence the feasibility and outcome of such a rearrangement. Variations of the Pummerer reaction, including interrupted Pummerer reactions, have been utilized in catalysis for C-C bond formation. bldpharm.comnih.gov

Other Thermally or Photochemically Induced Transformations

The thioxanthene scaffold, particularly when substituted at the 9-position, presents a rich area for studying thermally and photochemically induced reactions. The presence of both a sulfinyl group and a sulfone moiety in this compound introduces multiple reactive sites, suggesting a complex and varied reactivity under thermal and photochemical conditions. While specific studies on this exact molecule are not extensively documented, the reactivity of analogous structures provides a strong basis for predicting its behavior.

Thermally Induced Transformations

The thermal behavior of sulfoxides is well-characterized by the syn-elimination reaction, also known as the Cope elimination, which proceeds through a cyclic transition state. In the context of this compound, the sulfinyl group at the C9 position is analogous to a benzylic sulfoxide. Thermal treatment of such compounds is expected to induce elimination if a hydrogen atom is present on an adjacent carbon. However, given the structure of the parent compound, a direct thermal syn-elimination is not feasible without a suitable substituent at the 9-position bearing a β-hydrogen.

Should a derivative of this compound possess an appropriate alkyl group at the 9-position, thermolysis would likely lead to the formation of an exocyclic double bond and a sulfenic acid intermediate. This type of thermal β-cis-elimination has been observed in other cyclic sulfoxides. acs.org

Furthermore, the sulfone group within the thioxanthene ring system is generally stable at moderate temperatures. The thermal decomposition of aromatic sulfones typically requires high temperatures, often exceeding 300-400 °C, and can proceed via the extrusion of sulfur dioxide (SO₂).

Photochemically Induced Transformations

The photochemistry of aromatic sulfoxides and thioxanthene derivatives suggests several potential transformation pathways for this compound. Thioxanthone derivatives, which are structurally related, are known to be efficient photosensitizers. acs.org

One of the primary photochemical reactions of aryl alkyl sulfoxides is the homolytic cleavage of the carbon-sulfur (C-S) bond. acs.org For this compound, the bond between the C9 atom and the sulfinyl group is a benzylic-type C-S bond. Photolysis, particularly with UV light, could induce the cleavage of this bond to generate a thioxanthenyl radical and a sulfinyl radical. acs.org The subsequent reactions of these radical intermediates would lead to a variety of products.

Another significant photochemical reaction is the deoxygenation of the sulfoxide. The photodeoxygenation of aromatic sulfoxides to their corresponding sulfides is a known process and can occur through different mechanisms depending on the reaction conditions, such as the pH of the medium. nih.gov In aqueous media, the photolysis of dibenzothiophene (B1670422) S-oxide derivatives has been shown to result in deoxygenation with higher quantum yields compared to organic solvents. nih.gov This suggests that under photolytic conditions, this compound could potentially be converted to the corresponding sulfide at the 9-position.

The photosensitized oxidation of aryl benzyl sulfoxides has been shown to proceed via the formation of radical cations, leading to C-S bond cleavage. acs.orgfao.org The thioxanthene ring system, being electron-rich, could facilitate the formation of a radical cation upon photo-oxidation, which would then undergo fragmentation.

The following table summarizes potential thermally and photochemically induced transformations of substituted derivatives of this compound based on analogous systems.

| Transformation Type | Conditions | Probable Reaction | Expected Products | Mechanistic Pathway |

| Thermal | High Temperature | syn-Elimination (of a suitable 9-substituent) | Alkene, Sulfenic acid | Pericyclic reaction wikipedia.org |

| Very High Temperature | SO₂ Extrusion | Dibenzofuran derivative | Radical or concerted | |

| Photochemical | UV irradiation | C-S Bond Cleavage | Thioxanthene, Sulfenic acid derivatives | Radical cleavage acs.org |

| UV irradiation | Photodeoxygenation | 9-Thio-9H-thioxanthene 10,10-dioxide | S-O bond scission or electron transfer nih.gov | |

| Photosensitization | Oxidative C-S Cleavage | Thioxanthen-9-one, Sulfinic acid | Radical cation intermediate acs.orgfao.org |

It is important to note that the actual products and mechanisms will be highly dependent on the specific reaction conditions, including the solvent, the presence of other reagents (like oxygen or sensitizers), and the wavelength of light used in photochemical experiments. The interplay between the sulfinyl and sulfone functionalities is also expected to influence the reactivity, potentially leading to complex reaction pathways that may differ from simpler model systems.

Computational and Theoretical Investigations of 9 Sulfinyl 9h Thioxanthene 10,10 Dioxide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic and structural properties of a molecule.

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Orbitals (e.g., LUMO energy levels)

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. Such studies on 9-sulfinyl-9H-thioxanthene 10,10-dioxide would provide insights into the distribution of electrons and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is particularly important as it relates to the molecule's ability to accept electrons and its potential reactivity as an electrophile.

While specific DFT data for this compound is unavailable, studies on related heterocyclic compounds, such as thiazole (B1198619) derivatives, have utilized DFT methods like B3LYP with various basis sets (e.g., 6-311G(d,p)) to calculate electronic properties. nih.govnih.gov For a comparative understanding, hypothetical DFT calculations would likely reveal the influence of the electron-withdrawing sulfinyl and dioxide groups on the electronic landscape of the thioxanthene (B1196266) core.

Interactive Data Table: Hypothetical DFT Parameters No experimental or calculated data is available in the searched literature for this compound. The table below is a template for how such data would be presented.

| Parameter | Calculated Value (eV) | Method/Basis Set |

|---|---|---|

| HOMO Energy | Data not available | Data not available |

| LUMO Energy | Data not available | Data not available |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict spectroscopic data, which is crucial for the identification and characterization of a compound.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) would aid in the structural elucidation of this compound.

IR Spectroscopy: Infrared (IR) spectroscopy predictions would identify the characteristic vibrational frequencies. For this molecule, key vibrations would include S=O stretching from the sulfinyl and dioxide groups, and C-S stretching within the heterocyclic ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and thus the UV-Vis absorption spectrum, providing information about the molecule's chromophores.

While direct predictions for the target compound are absent, research on other thioxanthene derivatives has reported experimental NMR and IR data, which serves as a benchmark for potential computational validation. nih.govuobaghdad.edu.iqnih.gov

Interactive Data Table: Hypothetical Predicted Spectroscopic Data No predicted spectroscopic data is available in the searched literature for this compound. The table below is a template for how such data would be presented.

| Spectroscopy | Key Predicted Peaks |

|---|---|

| ¹H NMR (ppm) | Data not available |

| ¹³C NMR (ppm) | Data not available |

| IR (cm⁻¹) | Data not available |

Calculation of Energetics for Isomers and Conformations

The thioxanthene ring system is not planar, and the sulfinyl group introduces a chiral center, leading to the possibility of different stereoisomers and conformers. Computational studies would be essential to determine the relative stabilities of these different forms. By calculating the ground-state energies of various isomers and conformers, the most likely structures at thermal equilibrium can be identified.

Reaction Pathway Modeling and Transition State Analysis

Understanding the reactivity of this compound can be significantly enhanced through computational modeling of its potential reactions.

Computational Elucidation of Oxidation Mechanisms

The presence of sulfur in multiple oxidation states suggests a rich redox chemistry. Computational modeling could elucidate the mechanisms of further oxidation of the sulfinyl group. This would involve mapping the potential energy surface of the reaction, identifying transition states, and calculating activation barriers. Such studies on related metal oxides have demonstrated the utility of DFT in understanding oxidation energetics. rsc.orgarxiv.org

Investigation of Rearrangement Reaction Pathways

Thioxanthene derivatives can undergo various rearrangement reactions. Computational analysis could explore potential rearrangement pathways for this compound, for instance, those involving the sulfinyl group or the tricyclic core. This would involve locating the transition state structures for these rearrangements and determining the energetic feasibility of such pathways.

Based on a comprehensive search of publicly available scientific literature, there is currently no specific research data available for the computational and theoretical investigation of This compound corresponding to the detailed outline provided.

The requested topics—including molecular dynamics simulations, conformational dynamics, solvent interactions, bond dissociation energies, heats of formation, and frontier molecular orbital analysis—are highly specific and require dedicated computational studies on this particular molecule.

Searches have identified theoretical studies on related but structurally distinct compounds, such as 9,9-dimethyl-9H-thioxanthene 10,10-dioxide. tandfonline.com However, the unique sulfinyl group (-SO-) at the 9-position in the target compound would significantly alter its chemical properties compared to derivatives with different substituents. Therefore, data from these related compounds cannot be used to accurately describe this compound without violating the principles of scientific accuracy.

Consequently, it is not possible to generate an article that adheres to the user's strict outline and content requirements due to the absence of the necessary foundational research data.

Derivatives, Analogs, and Structure Reactivity Relationships of 9 Sulfinyl 9h Thioxanthene 10,10 Dioxide Frameworks

Synthesis of Functionalized Derivatives at the Thioxanthene (B1196266) Core

The thioxanthene core can be functionalized at various positions to modulate its chemical and physical properties. The synthesis of these derivatives often starts from either pre-functionalized precursors or by direct modification of the assembled tricyclic system.

The introduction of substituents such as halogens, alkyl, and aryl groups onto the aromatic rings of the thioxanthene skeleton is a key strategy for creating diverse derivatives. Halogenated derivatives, in particular, serve as versatile intermediates for further modifications.

One prominent method for synthesizing substituted thioxanthen-9-one (B50317) 10,10-dioxides is the palladium-catalyzed sulfonylative homocoupling of appropriately substituted benzophenones. nih.govresearchgate.net This approach allows for the construction of the core with pre-installed functional groups. Another common strategy involves the chemical modification of an existing thioxanthene system. For instance, 3-chlorothioxanthen-9-one-10,10-dioxide has been used as a starting material for generating libraries of derivatives via parallel synthesis methods. nih.gov This chloro-derivative can undergo nucleophilic aromatic substitution reactions to introduce a variety of functional groups. nih.govresearchgate.net

Furthermore, aryl groups have been introduced to create complex structures with specific electronic properties. An example is the synthesis of 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide, which is used in the development of polymers for organic light-emitting diodes (OLEDs). rsc.org

| Substituent Type | Position | Synthetic Method | Precursor | Application/Significance |

| Chloro | 1 | Nucleophilic Aromatic Substitution | 1-chloro-4-propoxy-9H-thioxanthen-9-one | Intermediate for tetracyclic antitumor agents. nih.gov |

| Chloro | 3 | Not specified (used as starting material) | 3-chlorothioxanthen-9-one-10,10-dioxide | Intermediate for parallel synthesis of bioactive libraries. nih.gov |

| Fluoro | 6, 7 | Not specified | Fluoro-substituted chlorprothixene | Investigated for antimycobacterial properties. nih.gov |

| Aryl (Diphenylamino)-phenyl | 2 | Copolymerization | 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide | Component of thermally activated delayed fluorescence (TADF) polymers for OLEDs. rsc.org |

Carboxylic acid and ester functionalities are frequently incorporated into the thioxanthene framework to enhance solubility, provide a handle for further derivatization, or act as a key pharmacophoric element.

Commercially available 9-oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide is a valuable starting material. nih.govbiosynth.com This compound can be converted to its corresponding acid chloride, which then reacts with various amines to yield a series of 3-substituted carboxamides. Alternatively, modern coupling reagents can be employed to directly form the amide bond from the carboxylic acid. nih.gov Such derivatives have been investigated as potential selective inhibitors of monoamine oxidases. nih.gov

The synthesis of dicarboxylic acid derivatives has also been explored. For example, 9-oxo-9H-thioxanthene-dicarboximides and their corresponding esters can be prepared through aromatic nucleophilic substitution followed by an intramolecular acylation reaction, starting from nitro- or chlorophthalimides and the dianion of thiosalicylic acid. researchgate.net

| Derivative Type | Position(s) | Synthetic Method | Precursor |

| Carboxamides | 3 | Amide coupling (via acid chloride or coupling agents) | 9-oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide. nih.gov |

| Dicarboximides | 3,4 | Aromatic nucleophilic substitution and intramolecular acylation | Nitro- or chlorophthalimides and thiosalicylic acid. researchgate.net |

| Dicarboxylic Esters | 3,4 | Esterification of the corresponding dicarboxylic acid | 9-oxo-9H-thioxanthene-3,4-dicarboxylic acid. researchgate.net |

| Carboxylic Acid | 2 | Not specified (used as starting material) | 9-oxo-9H-thioxanthene-2-carboxylic acid. achemblock.com |

Modifications at the Sulfinyl and Sulfone Centers

The sulfur atoms in the thioxanthene scaffold are key to its unique properties. Their oxidation state significantly influences the geometry and electronic nature of the molecule.

Sulfur can exist in a range of oxidation states in organic compounds, from -2 in sulfides to +6 in sulfones. libretexts.org In the context of the thioxanthene framework, the primary oxidation states are the sulfide (B99878) (thioxanthene), the sulfoxide (B87167) (thioxanthene S-oxide), and the sulfone (thioxanthene S,S-dioxide).

The most common method for preparing thioxanthen-9-one 10,10-dioxides is the oxidation of a pre-assembled thioxanthone (the sulfide equivalent). nih.govacs.org This oxidation changes the oxidation state of the sulfur atom in the ring from -2 to +4. Reagents like hydrogen peroxide or peracids are typically used for this transformation, which proceeds sequentially, first forming the sulfoxide and then the sulfone upon further oxidation. libretexts.org Each oxidation state imparts distinct properties to the molecule. For instance, sulfoxides are chiral when substituted with two different groups and have a fixed pyramidal shape. libretexts.org Spectroelectrochemical studies on thioxanthone and its S-oxide and S,S-dioxide derivatives have revealed significant differences in their redox properties and the electronic absorption spectra of their radical anions, highlighting the profound effect of the sulfur oxidation number. acs.org

| Sulfur Group | Oxidation State | Common Synthesis | Key Feature |

| Sulfide (in Thioxanthone) | -2 | Ring-closure reactions | Precursor to oxidized derivatives. acs.org |

| Sulfoxide (in Thioxanthone S-oxide) | 0 | Mild oxidation of sulfide. libretexts.org | Can be chiral; intermediate in oxidation to sulfone. libretexts.org |

| Sulfone (in Thioxanthone S,S-dioxide) | +4 | Vigorous oxidation of sulfide/sulfoxide. libretexts.org | Strong electron-withdrawing group, alters electronic properties. nih.gov |

The reactivity of the sulfur atom, particularly its susceptibility to oxidation, can be influenced by substituents on the aromatic rings of the thioxanthene core. While specific quantitative studies on these effects are not abundant in the reviewed literature, general principles of physical organic chemistry apply.

The presence of electron-donating groups (EDGs) on the benzene (B151609) rings would be expected to increase the electron density on the sulfur atom, potentially making it more susceptible to electrophilic attack and oxidation. Conversely, electron-withdrawing groups (EWGs) would decrease the electron density, making oxidation more difficult. The successful synthesis of a wide array of substituted thioxanthen-9-one 10,10-dioxides demonstrates that the oxidation of the sulfide to the sulfone is a robust reaction that tolerates many functional groups. nih.govnih.govrsc.org This tolerance is crucial for synthetic strategies that involve late-stage oxidation of a functionalized thioxanthone precursor.

Structure-Reactivity and Structure-Function Relationships

The structural features of thioxanthene derivatives, including the oxidation state of the sulfur atom and the pattern of substitution on the core, are directly linked to their reactivity and function.

A critical structure-function relationship is observed upon oxidation of the thioxanthene sulfide to the sulfone. The sulfone group (SO₂) acts as a potent electron-withdrawing group. nih.gov This feature, when combined with electron-donating groups elsewhere on the molecule, can create a "push-pull" or donor-acceptor system. nih.gov This electronic arrangement is fundamental to the application of these compounds in materials science. For example, the introduction of the sulfone bridge in fluorescein (B123965) analogues shifts the absorption and emission maxima into the red or near-infrared region, which is advantageous for bio-imaging applications. nih.govacs.org Similarly, polymers incorporating the 9H-thioxanthen-9-one-10,10-dioxide (TXO) acceptor unit exhibit thermally activated delayed fluorescence (TADF), a property highly sought after for efficient OLEDs. rsc.org

Substituents on the aromatic core play a vital role in fine-tuning these properties. In the context of medicinal chemistry, substitution at the 2-position of the thioxanthene ring is known to be important for the neuroleptic activity of drugs like clopenthixol (B1202743) and flupenthixol. nih.gov For antitumor applications, the specific placement of substituents on tetracyclic thioxanthene derivatives was found to be crucial for their growth inhibition activity against cancer cell lines. nih.govresearchgate.net These relationships underscore the principle that small structural modifications can lead to significant changes in biological activity and physical properties.

Correlation between Structural Features and Chemical Reactivity

The chemical reactivity of the 9-sulfinyl-9H-thioxanthene 10,10-dioxide framework is intrinsically linked to its structural components. The thioxanthene core, featuring a central tricyclic system, possesses aromatic rings that can undergo electrophilic substitution reactions. However, the presence of the strongly electron-withdrawing sulfone (SO₂) group at the 10-position significantly deactivates the aromatic rings towards electrophilic attack. This deactivation makes reactions such as nitration or halogenation more challenging compared to unsubstituted aromatic systems.

Conversely, the electron-withdrawing nature of the sulfone group activates the aromatic rings for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the sulfone. The reactivity in SNAr reactions is further influenced by the nature of the leaving group and the incoming nucleophile.

Recent research on related thioxanthone 10,10-dioxides has shown that these compounds can be synthesized via Pd-catalyzed sulfonylative homocoupling of appropriately substituted benzophenones. nih.govepa.govacs.orgnih.govresearchgate.netresearchgate.net This methodology offers a route to various substituted derivatives, which in turn allows for the study of their reactivity. For instance, the presence of strong electron-withdrawing groups on the aromatic rings of the precursors can sometimes lead to side reactions, highlighting the delicate balance of electronic effects in these systems. epa.gov

Impact of Substitution on Electronic and Steric Properties

The electronic and steric properties of the this compound framework can be systematically modified by introducing substituents on the aromatic rings. These modifications have a profound impact on the molecule's reactivity, photophysical properties, and potential biological activity.

Electronic Effects:

Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Groups such as alkyl (-R), alkoxy (-OR), and amino (-NR₂) increase the electron density of the aromatic rings. This can partially counteract the deactivating effect of the sulfone group, making the rings more susceptible to electrophilic attack. In the context of related thioxanthone derivatives used in organic light-emitting diodes (OLEDs), the introduction of donor moieties has been shown to influence the photophysical properties, leading to changes in emission colors from blue to yellow. rsc.org

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) further decrease the electron density of the aromatic rings. This enhances their reactivity towards nucleophilic aromatic substitution. For example, a cyano-substituted thioxanthone 10,10-dioxide has been documented. epa.gov

Steric Effects:

The size and spatial arrangement of substituents can significantly influence the reactivity of the this compound framework.

Steric Hindrance: Bulky substituents near a reactive site can impede the approach of reagents, thereby slowing down or preventing a reaction. For instance, substitution at positions 1, 8, 4, or 5 could sterically hinder reactions at the C9 position or on the adjacent aromatic rings.

Conformational Changes: The introduction of substituents can alter the preferred conformation of the tricyclic system. X-ray crystallographic studies on the related thioxanthen-9-one-10,10-dioxide have revealed a non-planar conformation of the central six-membered ring. researchgate.net The presence of bulky substituents could further influence this puckering, which in turn can affect the molecule's interactions with other molecules.

The following interactive table summarizes the expected effects of various substituents on the electronic and steric properties of the this compound framework, based on general principles of organic chemistry.

| Substituent (Group) | Electronic Effect | Steric Effect | Impact on Reactivity (Aromatic Rings) |

|---|---|---|---|

| -CH₃ (Methyl) | Weakly Electron-Donating | Low | Slight activation towards electrophilic attack, slight deactivation towards nucleophilic attack. |

| -OCH₃ (Methoxy) | Strongly Electron-Donating | Low | Activation towards electrophilic attack, deactivation towards nucleophilic attack. |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Moderate | Strong deactivation towards electrophilic attack, strong activation towards nucleophilic attack. |

| -Cl (Chloro) | Weakly Electron-Withdrawing (Inductive), Weakly Electron-Donating (Resonance) | Low | Overall deactivation towards electrophilic attack, activation towards nucleophilic attack. |

| -C(CH₃)₃ (tert-Butyl) | Weakly Electron-Donating | High | Slight activation towards electrophilic attack, potential for significant steric hindrance. |

Stereochemical Control in Derivative Synthesis and its Implications

The presence of a chiral sulfinyl group at the C9 position introduces the element of stereochemistry to the this compound framework. The control of this stereocenter during synthesis and the resulting implications for the molecule's properties are of significant interest.

Diastereoselective and Enantioselective Synthesis of Chiral Derivatives

The synthesis of specific stereoisomers (enantiomers or diastereomers) of this compound derivatives requires stereoselective synthetic methods.

Diastereoselective Synthesis:

If a chiral center already exists in the molecule (for example, a substituent on the aromatic ring), the introduction of the chiral sulfinyl group can proceed diastereoselectively. The existing chiral center can direct the approach of the oxidizing agent to one face of the sulfide precursor, leading to the preferential formation of one diastereomer over the other. The degree of diastereoselectivity would depend on the nature of the chiral auxiliary and the reaction conditions.

Enantioselective Synthesis:

To obtain enantiomerically enriched or pure this compound from a prochiral sulfide (the corresponding 9-thio derivative), several strategies can be employed:

Chiral Oxidizing Agents: The use of chiral oxidizing agents, such as chiral oxaziridines, can lead to the enantioselective oxidation of the sulfide to the sulfoxide.

Catalytic Asymmetric Oxidation: A more atom-economical approach involves the use of a metal catalyst with a chiral ligand in the presence of a stoichiometric achiral oxidant (e.g., hydrogen peroxide). Various catalytic systems have been developed for the asymmetric oxidation of sulfides to sulfoxides. sigmaaldrich.com

Kinetic Resolution: This method involves the selective reaction of one enantiomer of a racemic sulfoxide mixture, leaving the other enantiomer unreacted. For example, a subsequent oxidation of the sulfoxide to the sulfone could be performed enantioselectively, enriching the unreacted sulfoxide in one enantiomer. sigmaaldrich.com

The following table provides a general overview of methods for the stereoselective synthesis of chiral sulfoxides.

| Method | Description | Typical Reagents/Catalysts | Advantages | Limitations |

|---|---|---|---|---|

| Chiral Auxiliary | Use of a chiral group attached to the starting material to direct the stereochemical outcome of a reaction. The auxiliary is typically removed in a later step. | (-)-Menthol, chiral amino alcohols | Often high stereoselectivity. | Requires additional steps for attachment and removal of the auxiliary. |

| Chiral Reagent | Stoichiometric use of a chiral reagent to effect a stereoselective transformation. | Chiral oxaziridines (e.g., Davis oxaziridines) | Can provide good enantioselectivity. | Requires stoichiometric amounts of often expensive chiral reagents. |

| Catalytic Asymmetric Oxidation | Use of a chiral catalyst to control the stereochemistry of the oxidation of a prochiral sulfide. | Ti/DET (Sharpless), Vanadium complexes with chiral ligands, Fe complexes | High atom economy, only a small amount of chiral material is needed. | Catalyst development can be challenging; selectivity can be substrate-dependent. |

| Enzymatic Resolution | Use of enzymes that selectively process one enantiomer of a racemic mixture. | Lipases, oxidoreductases | Often very high enantioselectivity and mild reaction conditions. | Enzyme stability and substrate scope can be limited. |

Influence of Stereochemistry on Molecular Interactions and Properties

This difference in 3D structure is crucial in biological systems, where molecules often interact with chiral receptors or enzyme active sites. A well-known example from the broader thioxanthene class is clopenthixol, where the Z-isomer is a potent antipsychotic, while the E-isomer is much less active. The oxidation of clopenthixol to its sulfoxide metabolites results in a mixture of Z- and E-clopenthixol sulfoxides, which are reported to be practically inactive. chemicalbook.com This demonstrates that both the geometric isomerism of the double bond and the oxidation state and likely the stereochemistry at the sulfur atom can dramatically alter biological activity.

The differential interaction of enantiomers with a chiral environment can lead to:

Different Biological Activities: One enantiomer may bind strongly to a biological target while the other binds weakly or not at all. This can result in one enantiomer being therapeutically active while the other is inactive or even responsible for side effects.

Variations in Physical Properties: While enantiomers have identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), their interaction with other chiral molecules can differ. This is the basis for chiral chromatography, where a chiral stationary phase is used to separate enantiomers.

Distinct Spectroscopic Properties: In the presence of a chiral environment or when using chiral analytical techniques such as circular dichroism (CD) spectroscopy, enantiomers will exhibit different spectral properties, allowing for their differentiation and the determination of their absolute configuration. nih.gov

Emerging Applications and Advanced Materials Science Leveraging 9 Sulfinyl 9h Thioxanthene 10,10 Dioxide Scaffolds

Application as Advanced Building Blocks in Organic Synthesis

No literature is available describing the use of 9-sulfinyl-9H-thioxanthene 10,10-dioxide as a precursor for complex heterocyclic systems or as a reagent in selective organic transformations.

Role in Organophotocatalysis and Photoredox Chemistry

There are no research findings on the utilization of this compound as a photoinitiator, photosensitizer, or as an electron acceptor in photoredox cycles.

Development of Advanced Materials for Organic Electronics

No information exists regarding the development of advanced materials based on this compound for applications in organic electronics.

Components in Organic Light-Emitting Diodes (OLEDs)

Derivatives of the 9H-thioxanthene 10,10-dioxide core structure are utilized in the field of organic electronics as acceptor units in materials for Organic Light-Emitting Diodes (OLEDs). These materials are often designed with a donor-acceptor architecture to control the light-emitting properties. For instance, polymers incorporating a 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide unit have been developed as red/orange emitters in solution-processed OLEDs. rsc.orgnih.gov The strong electron-accepting nature of the thioxanthenone dioxide moiety facilitates the formation of twisted intramolecular charge-transfer states, which is essential for their light-emitting function. nih.gov

Materials for Photovoltaic Devices

The development of new synthetic routes has increased the availability of thioxanthone 10,10-dioxides, opening avenues for their application in various areas of materials science, including photovoltaics. acs.org In the context of photovoltaic devices, materials with distinct electron-donating and electron-accepting components are essential for efficient charge separation and transport. Spiro-type molecules incorporating a thioxanthene (B1196266) unit, for example, have been investigated as hole-transporting materials (HTMs) in perovskite solar cells, demonstrating high power conversion efficiencies.

Building Blocks for Thermally Activated Delayed Fluorescence (TADF) Emitters

One of the most significant applications of the 9H-thioxanthene 10,10-dioxide scaffold is in the creation of emitters for Thermally Activated Delayed Fluorescence (TADF). rsc.orgnih.gov TADF materials allow OLEDs to harvest both singlet and triplet excitons for light emission, leading to potentially 100% internal quantum efficiency. This is achieved by designing molecules with a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).

The 9,9-dimethyl-9H-thioxanthene 10,10-dioxide unit serves as a potent electron acceptor in these designs. nih.govresearchgate.netresearchgate.net When paired with suitable electron-donating moieties, it creates a donor-acceptor (D-A) structure. This arrangement leads to a spatial separation of the highest occupied molecular orbital (HOMO), typically localized on the donor, and the lowest unoccupied molecular orbital (LUMO), localized on the acceptor. This separation minimizes the ΔEST, facilitating the reverse intersystem crossing (RISC) from the T₁ state back to the S₁ state, which is the defining process of TADF. nih.govresearchgate.net

Researchers have successfully designed various TADF emitters using this scaffold, achieving emissions across the visible spectrum, including blue and red/orange. nih.govnih.gov For example, combining the thioxanthene dioxide acceptor with spiro[acridine-9,9'-xanthene] as a donor resulted in a blue TADF emitter with a calculated ΔEST of just 0.064 eV. nih.gov Similarly, polymers based on a TXO-TPA unit (where TXO is the thioxanthenone dioxide acceptor) have been synthesized to create red/orange TADF emitters. rsc.orgnih.gov

| Emitter Type | Acceptor Unit | Donor Unit(s) | Emission Color | Max EQE (%) | Reference |

| Small Molecule | 9,9-dimethyl-9H-thioxanthene 10,10-dioxide | spiro[acridine-9,9'-xanthene] | Blue | Not reported | nih.gov |

| Polymer | 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide | TPA-carbazole/fluorene | Red/Orange | Not reported | rsc.orgnih.gov |

Design and Synthesis of Advanced Fluorescent Probes and Dyes

Beyond electronic devices, the unique properties of the thioxanthene 10,10-dioxide scaffold have been harnessed to create a new class of fluorescent dyes for advanced biological imaging.

Development of Sulfone-Fluoresceins and -Fluorones

A significant breakthrough has been the synthesis of previously unreported "sulfone-fluoresceins" and "sulfone-fluorones". acs.org These dyes are analogs of the classic green-emitting fluorescein (B123965), but with the xanthene oxygen atom replaced by a sulfone (SO₂) group. This is achieved through a concise synthetic strategy that involves the nucleophilic addition of aryllithium or arylmagnesium reagents to the keto group of appropriately substituted 9H-thioxanthen-9-one 10,10-dioxides. acs.org This facile and scalable preparation provides a straightforward route to this new class of red-fluorescent dyes. acs.org

Tuning of Absorption and Emission Properties via Structural Modifications

The introduction of the strongly electron-deficient sulfone bridge is a key structural modification that significantly alters the photophysical properties of the dye compared to traditional fluorescein. This modification lowers the LUMO energy level of the fluorophore, resulting in a bathochromic shift (a shift to longer wavelengths) of both the absorption and emission maxima. acs.org This pushes the dye's spectral properties into the red and far-red range (>600 nm), which is highly desirable for biological imaging due to deeper light penetration into tissues and lower phototoxicity. acs.org

Below is a table summarizing the optical properties of some synthesized sulfone-fluorescein and -fluorone dyes.

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Reference |

| Sulfone-fluorescein 5a | 625 | 645 | 0.04 | acs.org |

| Sulfone-fluorescein 5b | 621 | 643 | 0.12 | acs.org |

| Sulfone-fluorone 5c | 629 | 651 | 0.02 | acs.org |

Optical properties were measured in 0.1 M phosphate buffer (pH 9.0).

Compatibility with Advanced Microscopy Techniques (e.g., STED)

The far-red emission profile of the newly developed sulfone-fluorescein dyes makes them compatible with super-resolution fluorescence microscopy techniques, specifically Stimulated Emission Depletion (STED) microscopy. acs.org STED microscopy overcomes the diffraction limit of light to achieve nanoscale resolution, but it requires fluorescent probes with specific photophysical properties. nih.govthermofisher.com Probes must be photostable and efficiently de-excited by a depletion laser. nih.gov

Several examples of sulfone-fluorescein dyes have been evaluated and found to be effective as live-cell permeant labels compatible with STED microscopy using a 775 nm depletion laser. acs.org Their absorption maxima are nearly optimal for excitation with common 630–640 nm pulsed lasers, and their far-red emission is suitable for detection in STED setups, enabling the visualization of subcellular structures with a resolution far beyond that of conventional confocal microscopy. acs.orgthermofisher.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 9-sulfinyl-9H-thioxanthene 10,10-dioxide and its derivatives?

- Methodological Answer : The compound can be synthesized via functionalization of the thioxanthene backbone. For example, acrylate-type monomers can be prepared by reacting 2-hydroxyethyl acrylate with 9-oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide. Polymerization using AIBN (azobisisobutyronitrile) as an initiator in N,N-dimethylformamide yields polymers with controlled molecular weights (e.g., Mn ≈ 18,000) and glass-transition temperatures (~113°C) . Key steps include rigorous purification via column chromatography and spectroscopic validation (NMR, FT-IR).

Q. How can the molecular structure of this compound be validated?

- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For related thioxanthene derivatives, single-crystal X-ray diffraction reveals bond angles, torsion angles, and packing motifs (e.g., C–S–O bond angles of ~105° and dihedral angles between aromatic rings of ~30°) . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight verification and FT-IR to confirm sulfinyl and sulfone functional groups.

Q. What are the foundational photophysical properties of this compound?

- Methodological Answer : UV-Vis spectroscopy in solvents like THF or chloroform typically shows absorption maxima in the 300–400 nm range due to π→π* transitions. Fluorescence emission spectra (e.g., λem ≈ 450 nm) and quantum yields (Φ) can be measured using integrating spheres. Differential scanning calorimetry (DSC) determines thermal stability (e.g., Tg ≈ 113°C for polymers) .

Advanced Research Questions

Q. How does structural modification (e.g., substituent variation) influence the electron-transport properties of this compound in optoelectronic devices?

- Methodological Answer : Substituents like electron-withdrawing groups (e.g., nitro, sulfonyl) enhance electron mobility. For example, photorefractive composites incorporating thioxanthene derivatives exhibit gain coefficients (Γ) up to 120 cm⁻¹ at 633 nm under electric fields (~50 V/μm). Device performance is optimized by balancing charge transport (via thioxanthene units) and nonlinear optical activity (e.g., using DEANST chromophores) . Electrochemical impedance spectroscopy (EIS) quantifies charge-carrier mobility.

Q. What experimental strategies resolve contradictions in reported crystallographic data for thioxanthene derivatives?

- Methodological Answer : Discrepancies in bond lengths or packing arrangements (e.g., C–S vs. S–O distances) may arise from polymorphism or solvent effects. Redetermination of crystal structures at low temperatures (100 K) improves resolution. Comparative analysis using Cambridge Structural Database (CSD) entries (e.g., CCDC 2209381) identifies outliers . Pair distribution function (PDF) analysis can probe amorphous phases in poorly crystalline samples.

Q. How can computational modeling guide the design of 9-sulfinyl-9H-thioxanthene derivatives for targeted applications?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps) and non-linear optical (NLO) responses. Molecular dynamics (MD) simulations assess polymer chain flexibility and aggregation tendencies. For photorefractive materials, simulated electric field distributions inform device layer thickness optimization (e.g., 100 μm for maximal Γ) .

Q. What are the critical challenges in scaling up synthesis while maintaining purity for device-grade materials?

- Methodological Answer : Batch-to-batch variability in sulfinyl group orientation necessitates strict reaction control (e.g., anhydrous conditions, inert atmosphere). High-performance liquid chromatography (HPLC) with UV detection monitors impurities (<0.1% by area). Accelerated aging studies (e.g., 85°C/85% RH) evaluate stability, while grazing-incidence X-ray scattering (GIXS) detects phase segregation in thin films .

Methodological Framework for Research Design

- Theoretical Alignment : Link studies to charge-transfer theory or conjugated polymer frameworks to rationalize optoelectronic behavior .

- Data Validation : Cross-reference experimental results (e.g., XRD, DSC) with computational predictions to identify anomalies .

- Contradiction Resolution : Use multi-technique approaches (spectroscopy, crystallography, simulation) to reconcile conflicting data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.